![molecular formula C6H16Cl2N2O B2676134 [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2402789-55-1](/img/structure/B2676134.png)
[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride
説明
“[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2171157-97-2 . It has a molecular weight of 281.18 . The IUPAC name for this compound is ( (2S,4S)-4-methoxy-1- (pyrimidin-4-yl)pyrrolidin-2-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4O.2ClH/c1-15-9-4-8 (5-11)14 (6-9)10-2-3-12-7-13-10;;/h2-3,7-9H,4-6,11H2,1H3;2*1H/t8-,9-;;/m0…/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).
作用機序
The mechanism of action of [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride is not fully understood, but studies have suggested that it may act through several pathways. In antiviral research, this compound has been found to inhibit viral entry and replication by interfering with the viral spike protein and RNA polymerase. In tumor research, this compound has been found to induce apoptosis through the activation of caspases and the inhibition of the PI3K/Akt pathway. In neuroprotective research, this compound has been found to reduce oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In antiviral research, this compound has been found to reduce viral load and inhibit viral replication. In tumor research, this compound has been found to induce apoptosis and inhibit tumor growth. In neuroprotective research, this compound has been found to protect against oxidative stress and neuroinflammation.
実験室実験の利点と制限
[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride has several advantages for lab experiments, including its high enantiomeric purity, low toxicity, and broad biological activity. However, this compound also has some limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for the study of [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride. In antiviral research, further studies are needed to determine the optimal dosage and treatment duration for this compound in the treatment of COVID-19 and other RNA viruses. In tumor research, further studies are needed to determine the efficacy of this compound in combination with other chemotherapeutic agents. In neuroprotective research, further studies are needed to determine the optimal dosage and treatment duration for this compound in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Conclusion:
This compound, or this compound, is a chiral amine that has shown promising results in antiviral, tumor, and neuroprotective research. This compound has several advantages for lab experiments, including its high enantiomeric purity, low toxicity, and broad biological activity. However, further studies are needed to determine the optimal dosage and treatment duration for this compound in various applications, as well as its safety and efficacy in clinical trials.
合成法
The synthesis of [(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride can be achieved through several methods. One of the most commonly used methods is the reductive amination of proline with formaldehyde and sodium borohydride. This method yields this compound with high enantiomeric purity, making it suitable for the study of chiral chemistry and biological activity.
科学的研究の応用
[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride has been extensively studied for its biological activities and has shown promising results in various fields. In antiviral research, this compound has been found to inhibit the replication of several RNA viruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic. In tumor research, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth. In neuroprotective research, this compound has been found to protect against oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
[(2S,4S)-4-methoxypyrrolidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-9-6-2-5(3-7)8-4-6;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJNPGXZIKKVDH-USPAICOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](NC1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402789-55-1 | |
| Record name | [(2S,4S)-4-methoxypyrrolidin-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2676051.png)

![Ethyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2676053.png)
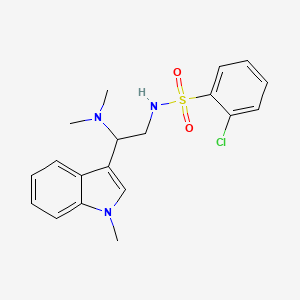
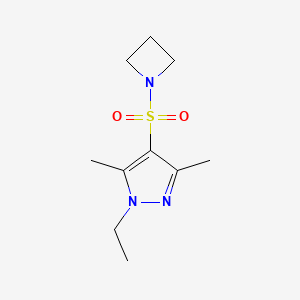
![Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate](/img/structure/B2676057.png)
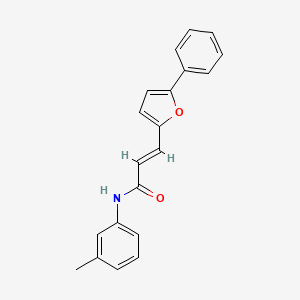
![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2676061.png)
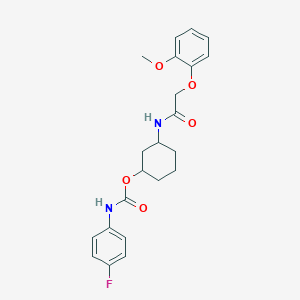
![N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2676068.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2676069.png)

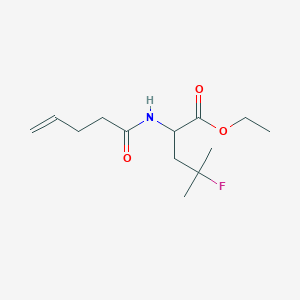
![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2676073.png)
